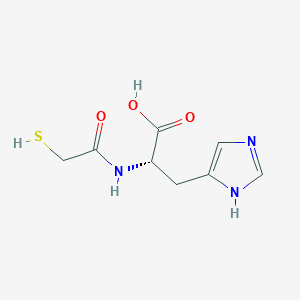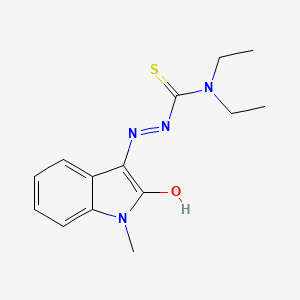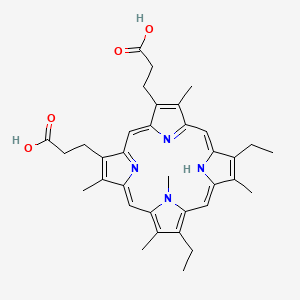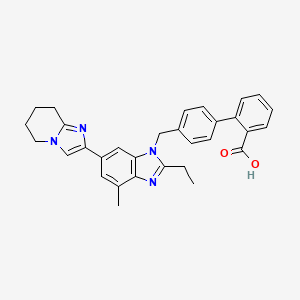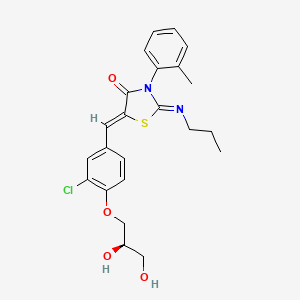
PD-153035盐酸盐
描述
PD-153035 hydrochloride, also known as AG 1517, SU 5271, and ZM 252868, is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It is used in research to study the role of EGFR in various biological processes .
Molecular Structure Analysis
The molecular formula of PD-153035 hydrochloride is C16H14BrN3O2·HCl . The molecular weight is 396.67 . The InChI string is1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13 (8-15 (14)22-2)18-9-19-16 (12)20-11-5-3-4-10 (17)6-11;/h3-9H,1-2H3, (H,18,19,20);1H . Chemical Reactions Analysis
PD-153035 hydrochloride is a potent and selective ATP competitive inhibitor of the EGFR . It shows a potent and selective inhibitory effect on tyrosine phosphorylation induced with EGF .Physical And Chemical Properties Analysis
PD-153035 hydrochloride is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed . The compound should be stored in a desiccated condition at a temperature of 2-8°C .科学研究应用
EGFR Tyrosine Kinase Inhibition
PD153035 hydrochloride is a potent and selective ATP competitive inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR) . It rapidly suppresses autophosphorylation of EGFR at low nanomolar concentrations in fibroblasts and human epidermoid carcinoma cells, as well as selectively blocking EGF-mediated cellular processes, including mitogenesis and early gene expression .
Cancer Research
Due to its inhibitory effect on EGFR, PD153035 hydrochloride has been widely used in cancer research. EGFR is often overexpressed in many types of cancers, and its inhibition can lead to the suppression of cancer cell growth and proliferation .
Diabetes and Insulin Resistance
A study has shown that PD153035 hydrochloride improves glucose tolerance and insulin action in high-fat diet-fed mice . This suggests that it could potentially be used in the treatment of diabetes and insulin resistance.
Inflammation and Immune Response
The same study also found that PD153035 hydrochloride reduces the M1 proinflammatory state in adipose tissue macrophages (ATMs), reducing the circulating levels of TNF-α and IL-6, and initiating an improvement in insulin signaling and sensitivity . This indicates that PD153035 hydrochloride could potentially have applications in the treatment of inflammation and immune disorders.
Obesity
Given its effects on glucose tolerance, insulin action, and inflammation, PD153035 hydrochloride could potentially be used in the treatment of obesity. Obesity is often associated with insulin resistance and inflammation, and the ability of PD153035 hydrochloride to improve these conditions suggests that it could be beneficial in the treatment of obesity .
作用机制
Target of Action
PD153035 hydrochloride, also known as PD153035 HCl, PD-153035 hydrochloride, or N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others .
Mode of Action
PD153035 hydrochloride acts as an ATP-competitive inhibitor of EGFR tyrosine kinase . By competing with ATP, it prevents the phosphorylation and subsequent activation of EGFR . This inhibition of EGFR prevents the receptor from triggering the signal transduction cascades that lead to DNA synthesis and cell proliferation .
Biochemical Pathways
The inhibition of EGFR by PD153035 hydrochloride affects several biochemical pathways. It has been shown to improve glucose tolerance and insulin action in high-fat diet-fed mice by reducing the M1 proinflammatory state in adipose tissue macrophages . This leads to a reduction in the circulating levels of tumor necrosis factor (TNF)-α and interleukin (IL)-6, and initiates an improvement in insulin signaling and sensitivity .
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The result of PD153035 hydrochloride’s action is a decrease in EGFR-mediated cell proliferation and a reduction in inflammation. In the context of cancer, this can lead to a decrease in tumor growth . In the context of metabolic disorders, it can lead to improved glucose tolerance and insulin sensitivity .
Action Environment
The efficacy and stability of PD153035 hydrochloride can be influenced by various environmental factors. For instance, the presence of ATP can affect its ability to inhibit EGFR, as it competes with ATP for binding to the kinase . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other molecules in the cellular environment.
属性
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKWAWPAPMNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171414 | |
| Record name | PD-153035 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183322-45-4, 205195-07-9 | |
| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205195-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-153035 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-153035 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD 153035 Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-153035 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHJ252P69N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



